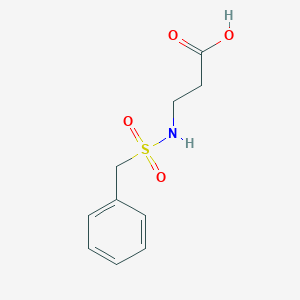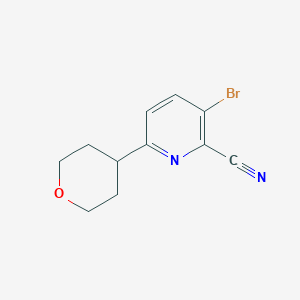![molecular formula C16H22BrClN2O3 B13921268 Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)
Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyridyl group, and various functional groups such as bromine, chlorine, and hydroxyl.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The process may include the following steps:
Formation of the Pyridyl Group: The pyridyl group can be synthesized through various methods, including the reaction of 2-chloro-5-bromopyridine with suitable reagents.
Coupling with Piperidine: The pyridyl group is then coupled with a piperidine derivative under palladium-catalyzed conditions to form the desired product.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromine and chlorine atoms can be reduced to form corresponding hydrocarbons.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of halogens can introduce various functional groups.
科学研究应用
Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the interactions of halogenated compounds with biological systems.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s halogenated pyridyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with an amino group instead of a hydroxyl group.
Tert-butyl (4-bromobutyl)carbamate: Contains a bromobutyl group instead of a pyridyl group.
Uniqueness
Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate is unique due to its combination of halogenated pyridyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H22BrClN2O3 |
|---|---|
分子量 |
405.7 g/mol |
IUPAC 名称 |
tert-butyl 4-[(5-bromo-2-chloropyridin-4-yl)methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrClN2O3/c1-15(2,3)23-14(21)20-6-4-16(22,5-7-20)9-11-8-13(18)19-10-12(11)17/h8,10,22H,4-7,9H2,1-3H3 |
InChI 键 |
NBBPXOCMWVIJFI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=NC=C2Br)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


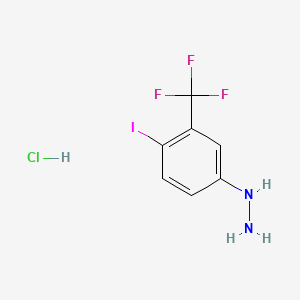
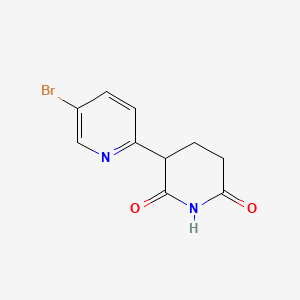
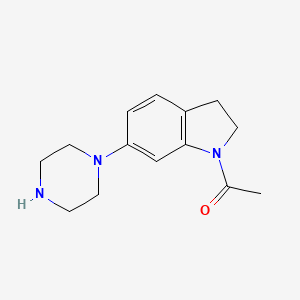
![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)
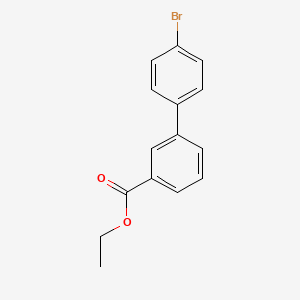
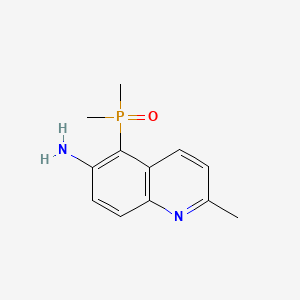
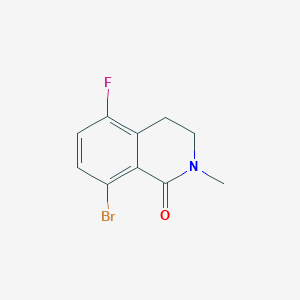

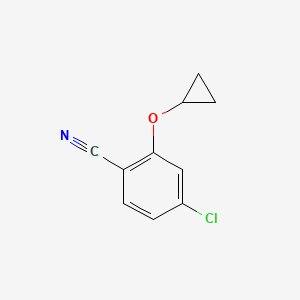
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)
![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
